1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Scientific Research Applications
1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials, including polymers and coordination complexes
Mechanism of Action
Target of Action
Similar compounds with pyridine and triazole moieties have been reported to interact with various biological targets, including enzymes and receptors . The specific role of these targets can vary widely, depending on the exact nature of the compound and its biological context.
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor signaling . The exact changes resulting from these interactions would depend on the specific targets involved and the biological context.
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, often related to the targets they interact with . The downstream effects of these pathway alterations can vary widely, depending on the specific pathways involved and the biological context.
Result of Action
Similar compounds have been reported to produce a variety of effects, often related to their interaction with their targets and the pathways they influence .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
The future directions for similar compounds often involve further development and evaluation of their biological activities. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to be suitable for further development due to their significant activity against Mycobacterium tuberculosis H37Ra .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of pyridine-2,3-dicarboxylic acid.
Reduction: Formation of 1-(pyridin-2-yl)-1H-1,2,4-triazole-3-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-1H-1,2,4-triazole: Lacks the carboxylic acid group but shares the pyridine and triazole rings.
2-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a different triazole ring isomer.
Uniqueness: 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for distinct reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-10-5-12(11-7)6-3-1-2-4-9-6/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFJBWLUZPHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744494 | |
Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90220-88-5 | |
Record name | 1-(Pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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